![molecular formula C20H18N2O B177398 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone CAS No. 104675-27-6](/img/structure/B177398.png)
3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone
Overview
Description
Preparation Methods
The synthesis of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridone and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Synthetic Routes
The compound is synthesized through reductive amination and nucleophilic aromatic substitution (SNAT) .
Nucleophilic Aromatic Substitution (SNAT)
- Reaction : The benzylamino group can be further functionalized via SNAT with aryl halides containing electron-withdrawing groups (EWGs). For example, coupling with 1-fluoro-2-methoxy-4-nitrobenzene in DMSO using Cs₂CO₃ as a base introduces nitro and methoxy substituents .
- Applications : Enhances DNA intercalation properties for anticancer activity .
Reactivity of the Acridinone Core
The dihydroacridinone scaffold participates in cycloaddition , oxidation , and condensation reactions .
[3+2]-Cycloaddition with Azomethine Ylides
- Reaction : The ketone group undergoes condensation with α-amino acids (e.g., sarcosine) to generate azomethine ylides, which react with electron-deficient alkenes (e.g., chalcones) to form spiro-pyrrolidine derivatives .
- Key Example :
Table 2: Cycloaddition Products
Partner | Catalyst | Product Class | Diastereoselectivity | Yield (%) |
---|---|---|---|---|
Chalcone | KF/Al₂O₃ | Spiro-pyrrolidines | High | 85 |
Nitrostyrenes | AgOAc | 3-Nitro-pyrrolidines | Moderate | 65 |
Oxidation Reactions
- Photo-Oxidation : Under UV light, the acridinone core generates reactive oxygen species (ROS), enabling applications in photodynamic therapy .
- DDQ-Mediated Oxidation : Converts ethyl bromoacetate derivatives into pyrrolo[2,1-a]isoquinolines via tandem oxidation-cyclization .
Biological Activity and Derivatives
The benzylamino group enhances interactions with biological targets:
Radical Polymerization Initiators
- Application : Acridone derivatives act as Type II photoinitiators for acrylate polymerization under near-UV light (λ = 365 nm) .
- ESR Evidence : Generates aminoalkyl radicals (αH = 2.1 G) via intramolecular hydrogen abstraction .
Structural Modifications
Scientific Research Applications
3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone, a compound with the CAS number 104675-27-6, has garnered attention in various scientific domains due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in biochemistry and medicinal chemistry.
Anticancer Research
This compound has shown promise in anticancer research. Studies indicate that compounds with acridine structures can inhibit cancer cell proliferation by interacting with DNA and disrupting cellular processes. For instance, derivatives of acridine have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of acridine derivatives. The compound's ability to penetrate bacterial membranes and interfere with nucleic acid synthesis positions it as a candidate for developing new antibiotics. Preliminary studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it relevant in the fight against antibiotic-resistant strains .
Proteomics Research
In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and functions. Its ability to selectively bind to certain proteins allows researchers to investigate complex biological processes and pathways. The use of such compounds can enhance our understanding of disease mechanisms at the molecular level .
Drug Delivery Systems
Recent advancements in drug delivery systems have explored the incorporation of acridine derivatives into nanoparticles or other carriers to improve drug solubility and bioavailability. The unique properties of this compound make it suitable for encapsulation in lipid-based formulations, potentially leading to targeted therapy applications .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of several acridine derivatives, including this compound, against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds contain a pyridazine ring and exhibit various pharmacological activities.
Benzothiadiazine Derivatives: These compounds have a benzothiadiazine ring and are known for their antimicrobial, antiviral, and anticancer properties.
Indole Derivatives: Indole derivatives are widely studied for their biological activities, including antiviral, anti-inflammatory, and anticancer effects.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research applications.
Biological Activity
3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone (CAS No. 104675-27-6) is a compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its interactions with neurological targets.
Anticancer Activity
Research indicates that compounds within the acridine family exhibit significant anticancer properties. A study highlighted that derivatives of acridine can inhibit tumor cell proliferation and induce apoptosis by targeting DNA . Specifically, this compound has shown promise in inhibiting cancer cell lines through various mechanisms:
- DNA Interaction : Acridines are known for their high affinity for DNA, which can lead to inhibition of DNA synthesis and function.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in the G2/M phase, preventing cancer cells from dividing .
- Apoptotic Induction : Evidence suggests that acridine derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways .
Neurological Activity
In addition to its anticancer properties, this compound has been studied for its potential effects on neurological disorders. It has been identified as a dual inhibitor of amyloid-beta aggregation and tau protein aggregation, both critical factors in Alzheimer's disease pathology . The compound demonstrated significant inhibition rates against these targets:
- Amyloid-beta Inhibition : 80% inhibition at 10 μM concentration.
- Tau Inhibition : 68.3% inhibition at the same concentration .
The mechanisms underlying the biological activity of this compound include:
- Metabolic Activation : Similar to other acridine derivatives, this compound may undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules.
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor progression and neurodegeneration, including cholinesterases and kinases .
Case Studies
Several studies have explored the effects of acridine derivatives in vivo and in vitro:
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 12.4 µM to higher concentrations depending on the cell type .
- In Vivo Studies : Animal models have shown that acridine derivatives can significantly reduce tumor growth when administered at specific dosages over a defined period .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone, and what purification methods are recommended?
The compound can be synthesized via bioassay-guided isolation from fungal cultures (e.g., Inonotus obliquus) using techniques like column chromatography and HPLC . Alternatively, oxidative amination of toluene derivatives catalyzed by Co@N-graphene/C has been reported for similar acridinone derivatives, involving reflux conditions and nucleophilic reactions with benzylamine . Purification typically employs recrystallization or silica-gel chromatography, with solvent selection (ethanol or ethyl acetate/hexane mixtures) critical for yield optimization .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm the benzylamino substitution and dihydroacridinone core. The acridinone C9 carbon exhibits a distinct ¹³C-NMR resonance at ~176.8–177.4 ppm, ruling out tautomeric shifts .
- Mass spectrometry (HRMS) : For molecular weight verification (C₂₀H₁₈N₂O, theoretical MW: 302.14 g/mol) .
- UV-Vis and fluorescence spectroscopy : To assess electronic transitions and potential applications in anion binding studies .
Q. What safety protocols are essential for handling this compound in the laboratory?
While specific toxicity data are limited, general precautions for acridinones include:
- Use of PPE (nitrile gloves, lab coats) and chemical fume hoods to avoid inhalation or skin contact.
- Immediate first aid measures: Rinse eyes with water for 15 minutes if exposed; wash skin with soap and water .
- Storage in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
Q. What biological activities have been reported for this compound?
It exhibits DPP-4 inhibitory activity, as identified in bioassay-guided fractionation of fungal extracts . Structurally related acridinones also demonstrate chemosensitizing effects in antimalarial research, enhancing chloroquine efficacy via hydrophobic interactions with parasite membranes .
Advanced Research Questions
Q. How does this compound interact with anions, and what binding models apply?
Proton NMR titrations with tetrabutylammonium chloride (TBACl) reveal a 1:2 receptor:guest binding model. The acridinone N–H proton shows a downfield shift (~0.5 ppm) upon chloride addition, while urea/thioamide NH groups exhibit larger shifts (~2 ppm). Binding constants (K₁₁ and K₁₂) are calculated using the BindFit applet, with covariance analysis confirming higher-order interactions .
Q. What structural modifications enhance its chemosensitizing activity in antimalarial research?
Introducing alkyl side chains with tertiary amino groups at the N-10 position (e.g., 10-[6-(diethylamino)hexyl]acridin-9(10H)-one) significantly improves chloroquine potentiation. Hydrophobic aromatic rings and hydrogen-bond acceptors are critical for membrane interaction and resistance reversal .
Q. How can tautomerism in the acridinone core be experimentally ruled out?
¹³C-NMR analysis of the C9 carbon (176.8–177.4 ppm) confirms the acridinone tautomer is dominant in DMSO. Comparative studies with N-substituted acridinones (locked in the acridinone form) show identical resonances, excluding hydroxyacridine tautomer contributions .
Q. What computational strategies are recommended for modeling its reactivity and binding interactions?
Density Functional Theory (DFT) calculations can optimize geometry and predict electrostatic potential surfaces, aiding in anion-binding site identification. Molecular dynamics simulations are useful for studying membrane interactions in antimalarial applications, focusing on alkyl chain flexibility and aromatic stacking .
Properties
IUPAC Name |
9-(benzylamino)-3,4-dihydro-2H-acridin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKIIRWHVISOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399723 | |
Record name | 3,4-DIHYDRO-9-[(BENZYL)AMINO]-1(2H)-ACRIDINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104675-27-6 | |
Record name | 3,4-DIHYDRO-9-[(BENZYL)AMINO]-1(2H)-ACRIDINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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